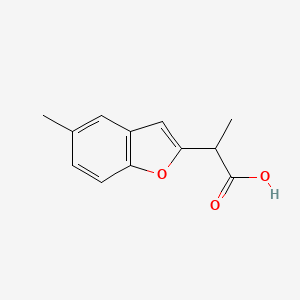
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent functionalization steps introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize catalytic processes to enhance yield and selectivity. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently . These methods are advantageous due to their scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Biological Activity
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid is an intriguing compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran moiety attached to a propanoic acid group, with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. The specific substitution pattern on the benzofuran ring is crucial as it influences the compound's biological activity and chemical reactivity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Benzofuran derivatives are known for their ability to modulate inflammatory pathways. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects through interaction with specific molecular targets involved in inflammation .
The mechanism of action for this compound is believed to involve its interaction with various enzymes and receptors due to its unique structural features. The benzofuran structure allows for potential binding to active sites on proteins, influencing their activity and leading to biological effects such as antimicrobial action or anti-inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of benzofuran derivatives were effective against Candida albicans and Staphylococcus aureus, with MIC values comparable to those of established antifungal and antibacterial agents .
- Anti-inflammatory Effects : Another investigation revealed that certain benzofuran compounds reduced inflammation in animal models by decreasing levels of inflammatory markers, suggesting therapeutic potential for conditions like arthritis .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-10-9(5-7)6-11(15-10)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
PZCIULBVNRTFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















